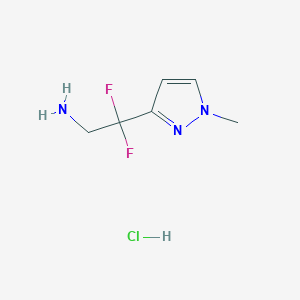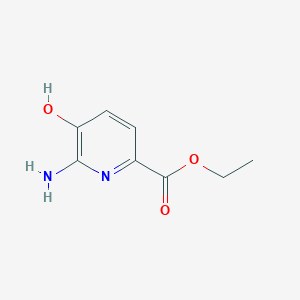![molecular formula C7H9ClN2O B15307522 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-olhydrochloride](/img/structure/B15307522.png)
1H,2H,3H-pyrrolo[2,3-b]pyridin-5-olhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H,2H,3H-pyrrolo[2,3-b]pyridin-5-olhydrochloride is a heterocyclic compound with a unique structure that includes both pyrrole and pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .
準備方法
The synthesis of 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-olhydrochloride typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under specific conditions to form the desired heterocyclic structure. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
化学反応の分析
1H,2H,3H-pyrrolo[2,3-b]pyridin-5-olhydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyridine ring, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
1H,2H,3H-pyrrolo[2,3-b]pyridin-5-olhydrochloride has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and interactions.
Medicine: It has potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-olhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
類似化合物との比較
1H,2H,3H-pyrrolo[2,3-b]pyridin-5-olhydrochloride can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-b]pyridine: This compound shares a similar core structure but may have different substituents, leading to variations in biological activity.
5-bromo-1H-pyrrolo[2,3-b]pyridine: The presence of a bromine atom can significantly alter the compound’s reactivity and interactions with biological targets
The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for research and development.
特性
分子式 |
C7H9ClN2O |
|---|---|
分子量 |
172.61 g/mol |
IUPAC名 |
2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-ol;hydrochloride |
InChI |
InChI=1S/C7H8N2O.ClH/c10-6-3-5-1-2-8-7(5)9-4-6;/h3-4,10H,1-2H2,(H,8,9);1H |
InChIキー |
DEKJACVKWOPPCI-UHFFFAOYSA-N |
正規SMILES |
C1CNC2=C1C=C(C=N2)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


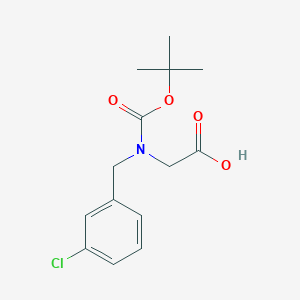
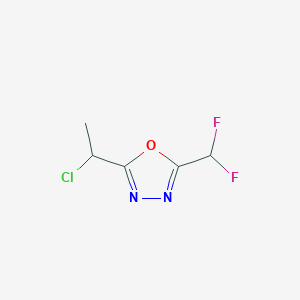

![1-{1-[1-(4-Fluorophenoxy)cyclopropanecarbonyl]piperidin-4-yl}ethan-1-amine hydrochloride](/img/structure/B15307462.png)
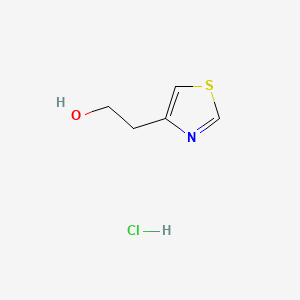
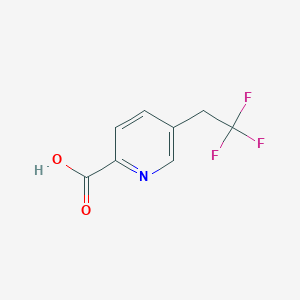


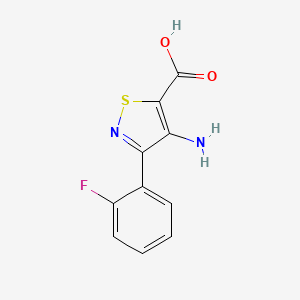
![(2R)-2-[(2R)-2-aminopentanamido]-3-(4-hydroxyphenyl)propanoicacidhydrochloride](/img/structure/B15307505.png)


